![molecular formula C19H17F3N2O2 B4507539 2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine](/img/structure/B4507539.png)
2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine
Overview
Description
2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine typically involves multiple steps, starting with the preparation of the pyridine and furan intermediates. One common method involves the reaction of 2-pyridinyloxy with a furan derivative under controlled conditions. The reaction is often catalyzed by a palladium catalyst and conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products, often involving temperature control, pressure regulation, and continuous monitoring of the reaction progress .
Chemical Reactions Analysis
Types of Reactions
2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-pyridone derivatives: These compounds share the pyridine ring and have similar chemical properties.
Pyrrolidine derivatives: Known for their biological activities and structural similarities.
2,2’-bipyridyl: Another compound with a pyridine ring, used in various chemical applications .
Uniqueness
What sets 2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-pyridin-2-yloxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)15-5-3-4-14(12-15)17-8-7-16(26-17)13-23-10-11-25-18-6-1-2-9-24-18/h1-9,12,23H,10-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQFHPSHYMLLNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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